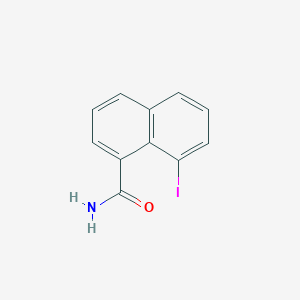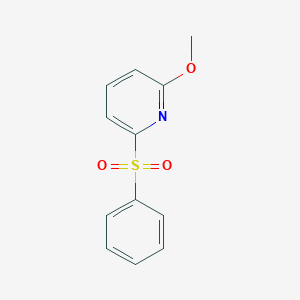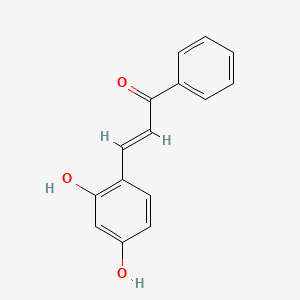
8-Iodo-1-naphthalenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-1-naphthalenecarboxamide is an organic compound with the molecular formula C11H8INO It is a derivative of naphthalene, where an iodine atom is substituted at the 8th position and a carboxamide group is attached to the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-1-naphthalenecarboxamide typically involves the iodination of 1-naphthalenecarboxamide. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent in an acetic acid medium. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Iodo-1-naphthalenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using hypervalent iodine reagents, which are known for their strong oxidizing properties .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Reagents like iodine (V)-based oxidants (e.g., IBX, DMP) are commonly used for oxidation reactions .
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthalenecarboxamides can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.
Applications De Recherche Scientifique
8-Iodo-1-naphthalenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the development of fluorescent dyes and sensors due to its unique photophysical properties .
Mécanisme D'action
The mechanism of action of 8-Iodo-1-naphthalenecarboxamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to DNA, thereby inhibiting the replication of cancer cells. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1-Naphthalenecarboxamide: Lacks the iodine substitution, resulting in different chemical properties.
8-Iodo-2-naphthalenecarboxamide: Similar structure but with the carboxamide group at a different position.
Propriétés
Numéro CAS |
157735-55-2 |
|---|---|
Formule moléculaire |
C11H8INO |
Poids moléculaire |
297.09 g/mol |
Nom IUPAC |
8-iodonaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H8INO/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H2,13,14) |
Clé InChI |
VGGZDUWMBWIKKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13927550.png)

![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)





![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)

